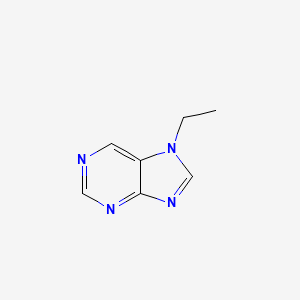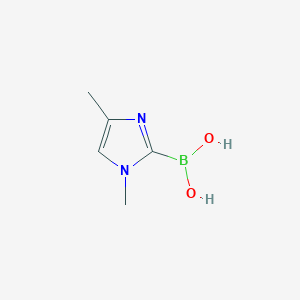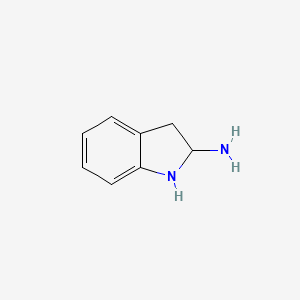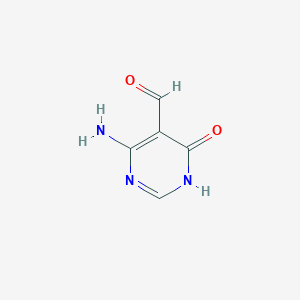
(R)-4,4-difluoro-3-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4,4-difluoro-3-methylpiperidine is a chiral piperidine derivative characterized by the presence of two fluorine atoms at the 4-position and a methyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-difluoro-3-methylpiperidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a 4,4-difluoro-3-methylpyridine derivative, using a chiral catalyst. The reaction conditions typically include the use of a hydrogen source, such as hydrogen gas, and a chiral ligand to induce the desired stereochemistry.
Industrial Production Methods
Industrial production of ®-4,4-difluoro-3-methylpiperidine may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-4,4-difluoro-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or alcohols. Substitution reactions can result in a variety of functionalized piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-4,4-difluoro-3-methylpiperidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.
Medicine
In medicine, ®-4,4-difluoro-3-methylpiperidine derivatives are investigated for their potential therapeutic effects. These compounds may exhibit activity against various biological targets, making them candidates for the development of new medications.
Industry
In the industrial sector, ®-4,4-difluoro-3-methylpiperidine is used in the production of specialty chemicals and materials. Its unique properties make it valuable for applications requiring high-performance materials.
Wirkmechanismus
The mechanism of action of ®-4,4-difluoro-3-methylpiperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-methylpiperidine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
®-4-fluoro-3-methylpiperidine: Contains only one fluorine atom, which may affect its reactivity and interactions.
®-4,4-difluoropiperidine: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
®-4,4-difluoro-3-methylpiperidine is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H11F2N |
|---|---|
Molekulargewicht |
135.15 g/mol |
IUPAC-Name |
(3R)-4,4-difluoro-3-methylpiperidine |
InChI |
InChI=1S/C6H11F2N/c1-5-4-9-3-2-6(5,7)8/h5,9H,2-4H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
ZNUSFHANDPUSAD-RXMQYKEDSA-N |
Isomerische SMILES |
C[C@@H]1CNCCC1(F)F |
Kanonische SMILES |
CC1CNCCC1(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


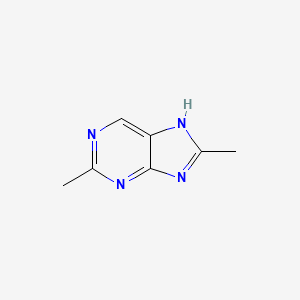
![2-Methyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride](/img/structure/B11922562.png)
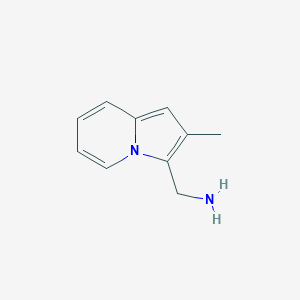
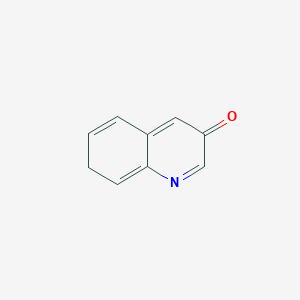

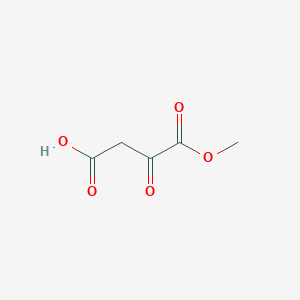
![2'H-Spiro[cyclopropane-1,3'-imidazo[1,2-a]pyrimidine]](/img/structure/B11922585.png)
